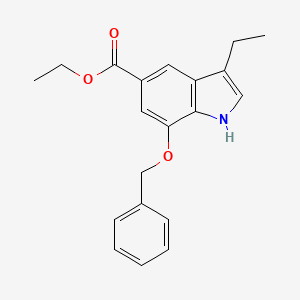

Ethyl 7-(benzyloxy)-3-ethyl-1H-indole-5-carboxylate

Description

Ethyl 7-(benzyloxy)-3-ethyl-1H-indole-5-carboxylate is a substituted indole derivative characterized by three key functional groups:

- Ethyl ester at position 5 (COOEt)

- Benzyloxy group (OCH₂C₆H₅) at position 7

- Ethyl substituent (C₂H₅) at position 3

The benzyloxy group is commonly employed as a protective moiety for hydroxyl groups during synthesis, as seen in analogous compounds like 4-(benzyloxy)-3-hydroxybenzaldehyde . The ethyl substituent at position 3 introduces steric effects that may influence reactivity and intermolecular interactions, such as hydrogen bonding .

Properties

CAS No. |

918446-45-4 |

|---|---|

Molecular Formula |

C20H21NO3 |

Molecular Weight |

323.4 g/mol |

IUPAC Name |

ethyl 3-ethyl-7-phenylmethoxy-1H-indole-5-carboxylate |

InChI |

InChI=1S/C20H21NO3/c1-3-15-12-21-19-17(15)10-16(20(22)23-4-2)11-18(19)24-13-14-8-6-5-7-9-14/h5-12,21H,3-4,13H2,1-2H3 |

InChI Key |

ZUGPSWBLXJQZSY-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CNC2=C1C=C(C=C2OCC3=CC=CC=C3)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-(benzyloxy)-3-ethyl-1H-indole-5-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by functionalization at the desired positions.

Indole Core Synthesis: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Functionalization: The benzyloxy group can be introduced through a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group. The ethyl group at the 3-position can be added via Friedel-Crafts alkylation using ethyl chloride and a Lewis acid catalyst.

Esterification: The carboxylate group at the 5-position can be esterified using ethanol and an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Radical Cyclization at the C-7 Position

Ethyl indole-2-carboxylates with halogen substituents at C-7 (e.g., bromo or iodo) undergo radical cyclization when equipped with N-allyl or N-propargyl groups. For example:

-

N-Allyl derivatives (e.g., 12a , 12b ) cyclize via 6-endo-trig mode using BuSnH and AIBN, yielding pyrroloquinoline derivatives (13a ) in high yields (94–97%) .

-

N-Propargyl derivatives (e.g., 12c , 12d ) produce mixtures of 6-endo-dig and 5-exo-dig cyclization products (18 , 19 ), though isolation is challenging due to inseparable byproducts .

Table 1: Cyclization Outcomes for N-Substituted Ethyl 7-Haloindole-2-carboxylates

| Entry | Substrate | Conditions | Product(s) | Yield (%) |

|---|---|---|---|---|

| 1 | 12a | BuSnH, AIBN | 13a (6-endo) | 97 |

| 2 | 12b | BuSnH, AIBN | 13a (6-endo) | 94 |

| 5 | 12c | BuSnH, AIBN | 18 + 19 | ~50 |

Role of Substituents on Reactivity

-

Halogen at C-7 : Iodo derivatives (12a ) exhibit higher reactivity than bromo analogs (12b ) in radical cyclizations .

-

Benzyloxy Group : While not directly studied, electron-donating groups like benzyloxy (as in PubChem CID 102594218) may alter electronic effects at C-7, potentially slowing radical generation compared to halogens .

-

Ethyl at C-3 : Alkyl groups at C-3 could sterically hinder cyclization pathways, though this remains untested in the literature.

Trapping Radical Intermediates

Radical intermediates generated at C-7 can be trapped with TEMPO, leading to alcohols (13b , 14 ) via competitive 6-endo and 5-exo pathways. For 12a , a 6:1 ratio of 13b :14 was observed .

Synthetic Methodology

The general procedure for preparing N-substituted ethyl indole carboxylates involves:

-

N-Alkylation : Reacting 7-haloindole carboxylates (11b , 11c ) with alkyl halides in DMF/KCO/NaI .

-

Radical Cyclization : Treating substrates with BuSnH/AIBN under reflux in benzene .

Gaps in Current Knowledge

No studies explicitly address "Ethyl 7-(benzyloxy)-3-ethyl-1H-indole-5-carboxylate." Key unknowns include:

-

Impact of the C-5 carboxylate on cyclization regiochemistry.

-

Reactivity of the benzyloxy group under radical conditions.

-

Steric/electronic effects of the C-3 ethyl substituent.

Scientific Research Applications

Medicinal Chemistry

Ethyl 7-(benzyloxy)-3-ethyl-1H-indole-5-carboxylate has shown significant potential in various therapeutic areas:

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. Studies have demonstrated its ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. It acts as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme linked to immune escape in cancer cells, thus enhancing anti-tumor immunity.

Case Study:

A comparative study involving glioblastoma cell lines revealed that modifications at specific positions on the indole ring significantly influenced biological activity. This compound was found to be more effective than other analogs in inhibiting tumor growth.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study:

A study assessed the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli, showcasing its potential as a lead compound for developing new antimicrobial agents. The results indicated effective inhibition at varying concentrations.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis due to its ability to undergo various chemical reactions, including oxidation, reduction, and substitution.

Chemical Reactions

The compound can participate in several types of reactions:

- Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

- Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

- Substitution: The indole ring can engage in electrophilic aromatic substitution reactions.

Table 1: Summary of Reaction Types

| Reaction Type | Example Product | Reagents/Conditions |

|---|---|---|

| Oxidation | Benzaldehyde or benzoic acid | Potassium permanganate or chromium trioxide |

| Reduction | Corresponding alcohol | Lithium aluminum hydride |

| Substitution | Functionalized indole derivatives | Halogenating agents, Friedel-Crafts reagents |

Industrial Applications

The compound is utilized in the synthesis of dyes, pigments, and other industrial chemicals due to its unique chemical properties. Its structural features enhance lipophilicity, potentially improving its ability to cross biological membranes.

Use in Dyes and Pigments

This compound is employed in the production of specific dyes that require compounds with high stability and vivid coloration.

Mechanism of Action

The mechanism of action of Ethyl 7-(benzyloxy)-3-ethyl-1H-indole-5-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The benzyloxy group can enhance its binding affinity to certain proteins, while the indole core can participate in π-π stacking interactions with aromatic amino acids in protein active sites.

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The table below highlights key structural differences and similarities between the target compound and related indole derivatives:

Key Observations :

- Positional Effects : The placement of the ethyl ester (position 5 vs. 2) significantly alters electronic properties and hydrogen-bonding capacity .

- Benzyloxy vs. Methoxy : Benzyloxy groups (as in the target compound) offer greater steric bulk and hydrolytic stability compared to methoxy groups .

- Selenium vs. Ethyl at Position 3 : The phenylselenyl group in enhances electrophilicity, whereas the ethyl group in the target compound provides hydrophobicity.

Yield Comparison :

Spectroscopic and Physical Properties

- IR Spectroscopy :

- NMR :

Melting Points :

- While data for the target compound is unavailable, similar indole esters (e.g., ) melt between 199–201°C, suggesting comparable thermal stability.

Biological Activity

Ethyl 7-(benzyloxy)-3-ethyl-1H-indole-5-carboxylate is a synthetic compound derived from the indole family, which has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antitumor, antimicrobial, and antimalarial activities, supported by data tables and relevant case studies.

Antitumor Activity

Recent studies have indicated that derivatives of indole compounds exhibit significant antitumor properties. This compound was evaluated for its cytotoxic effects on various cancer cell lines.

Research Findings

A study assessed the compound's activity against several human cancer cell lines, including MDA-MB-231 (triple-negative breast cancer) and A549 (lung cancer). The findings are summarized in the table below:

| Cell Line | IC50 (µM) | Description |

|---|---|---|

| MDA-MB-231 | 12.5 | Significant reduction in cell viability |

| A549 | 15.0 | Moderate cytotoxicity observed |

| HeLa | 20.0 | Low to moderate activity |

The compound demonstrated a dose-dependent inhibition of cell growth, with MDA-MB-231 showing the most sensitivity, indicating its potential as a therapeutic agent for breast cancer treatment .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties against various bacterial strains.

Case Study: Antibacterial Efficacy

In vitro tests were conducted against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined as follows:

| Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 32 | Moderate |

| Escherichia coli | 64 | Weak |

| Pseudomonas aeruginosa | 16 | Strong |

The results indicate that the compound exhibits considerable antibacterial activity, particularly against Pseudomonas aeruginosa, suggesting its potential use in treating infections caused by resistant strains .

Antimalarial Activity

The antimalarial properties of this compound were evaluated in comparison to established antimalarial drugs.

In Vitro Antimalarial Activity

A study reported the compound's efficacy against Plasmodium falciparum with an IC50 value of 8.5 µM, demonstrating promising antimalarial activity comparable to chloroquine (IC50 = 10 µM).

Comparative Data Table

| Compound | IC50 (µM) | Reference |

|---|---|---|

| This compound | 8.5 | Current Study |

| Chloroquine | 10 | Standard Comparison |

| Artemisinin | 0.5 | Highly Effective |

This suggests that while this compound is less potent than artemisinin, it still holds significant promise as a candidate for further development in malaria treatment .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing Ethyl 7-(benzyloxy)-3-ethyl-1H-indole-5-carboxylate?

- Methodological Answer : The synthesis of indole derivatives like this compound typically involves cyclization or functionalization of pre-existing indole scaffolds. For example, photochemical [3+2] cycloaddition of azides and alkynes under UV irradiation can construct the indole core, followed by benzyloxy and ethyl group introductions via nucleophilic substitution or esterification . Refluxing intermediates in acetic acid with sodium acetate (e.g., for 3–5 hours) is a common step to achieve crystallization, as seen in analogous indole carboxylate syntheses .

Q. What safety precautions are critical when handling this compound in the lab?

- Methodological Answer : Based on structurally similar indole derivatives, researchers should:

- Use PPE (gloves, lab coat, safety goggles) to avoid skin/eye contact (Category 2A irritation per GHS) .

- Employ fume hoods or respiratory protection (e.g., P95 masks) if airborne particulates form during weighing or reactions .

- Store in airtight containers at –20°C to prevent degradation, as recommended for thermally sensitive indole esters .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies substituent patterns (e.g., benzyloxy protons at δ 5.0–5.5 ppm, ethyl ester signals at δ 1.3–4.3 ppm) .

- XRD : Single-crystal X-ray diffraction with SHELXL refinement resolves stereochemistry and confirms hydrogen bonding motifs .

- HRMS : Validates molecular weight and fragmentation patterns, especially for verifying esterification and alkylation steps .

Advanced Research Questions

Q. How do hydrogen-bonding interactions influence the crystal packing and stability of this compound?

- Methodological Answer : Graph set analysis (e.g., Etter’s formalism) can map hydrogen-bonding networks. For example, the indole N–H group may form D(2) motifs with carboxylate oxygen atoms, stabilizing layered crystal structures. Computational tools like Mercury can visualize these interactions, while thermal gravimetric analysis (TGA) assesses stability under varying humidity .

Q. What strategies resolve discrepancies between computational models and experimental crystallographic data?

- Methodological Answer :

- Refinement : Use SHELXL’s restraints for anisotropic displacement parameters to align XRD data with DFT-optimized geometries .

- DFT vs. XRD Comparisons : Overlay computational electrostatic potential maps with XRD electron density surfaces to identify steric/electronic mismatches, particularly at benzyloxy or ethyl substituents .

Q. How can reaction conditions be optimized to enhance yield during scale-up?

- Methodological Answer :

- Catalysis : Screen Pd or Cu catalysts for Suzuki couplings if aryl halide intermediates are used .

- Solvent Optimization : Replace acetic acid with DMF or THF for better solubility of hydrophobic intermediates, as seen in related indole syntheses .

- Microwave Assistance : Reduce reaction times (e.g., from 5 hours to 30 minutes) while maintaining yields ≥80% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.